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molecular formula C11H20N2O3 B153392 Tert-butyl 4-carbamoylpiperidine-1-carboxylate CAS No. 91419-48-6

Tert-butyl 4-carbamoylpiperidine-1-carboxylate

Cat. No. B153392
M. Wt: 228.29 g/mol
InChI Key: YHFUWPUJUMZXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09199979B2

Procedure details

To a solution of piperidine-4-carboxamide (2 g, 15.6 mmol) in acetonitrile (30 mL), tert-butyldicarbonate (4.4 g, 20.2 mmol, 1.3 eq) and DMAP (190 mg, 1.56 mmol, 0.1 eq) were added and the mixture was stirred at r.t. overnight. It was then concentrated under reduced pressure, taken up with DCM and washed with saturated aqueous NaHCO3, saturated aqueous NH4Cl, brine and water. The organic phase was dried over Na2SO4 and evaporated to dryness. The residue was triturated with diethyl ether and the white solid was filtered and dried to give 2.65 g (74%) of the title product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
tert-butyldicarbonate
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
190 mg
Type
catalyst
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([NH2:9])=[O:8])[CH2:3][CH2:2]1.[C:10]([O:14][C:15](OC([O-])=O)=[O:16])([CH3:13])([CH3:12])[CH3:11]>C(#N)C.CN(C1C=CN=CC=1)C>[C:7]([CH:4]1[CH2:5][CH2:6][N:1]([C:15]([O:14][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:16])[CH2:2][CH2:3]1)(=[O:8])[NH2:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)N
Name
tert-butyldicarbonate
Quantity
4.4 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
190 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
It was then concentrated under reduced pressure
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3, saturated aqueous NH4Cl, brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
the white solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(N)(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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